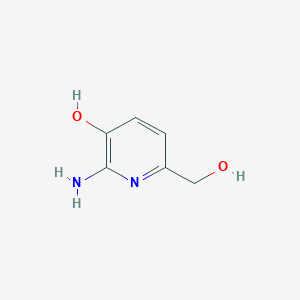

2-Amino-6-(hydroxymethyl)pyridin-3-ol

Description

2-Amino-6-(hydroxymethyl)pyridin-3-ol is a pyridine derivative characterized by an amino group at position 2, a hydroxyl group at position 3, and a hydroxymethyl substituent at position 6. This structural arrangement confers unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula |

C6H8N2O2 |

|---|---|

Molecular Weight |

140.14 g/mol |

IUPAC Name |

2-amino-6-(hydroxymethyl)pyridin-3-ol |

InChI |

InChI=1S/C6H8N2O2/c7-6-5(10)2-1-4(3-9)8-6/h1-2,9-10H,3H2,(H2,7,8) |

InChI Key |

YXLWRFKUVKSHET-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1CO)N)O |

Origin of Product |

United States |

Preparation Methods

Base-Catalyzed Hydroxymethylation

A widely referenced approach involves introducing a hydroxymethyl group at the 6-position of 2-amino-3-hydroxypyridine using formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition, where the amine group at position 2 activates the pyridine ring for electrophilic substitution.

Reaction Scheme:

$$

\text{2-Amino-3-hydroxypyridine} + \text{HCHO} \xrightarrow{\text{NaOH}} \text{2-Amino-6-(hydroxymethyl)pyridin-3-ol}

$$

Typical Conditions:

- Solvent: Water or aqueous methanol

- Temperature: 60–80°C

- Catalyst: Sodium hydroxide (10–20% w/v)

- Reaction Time: 4–6 hours

Yields for this method range from 50–65%, with purity dependent on subsequent purification steps such as recrystallization from methanol.

Adaptation of Furfural-Based Ring-Opening Strategies

Patents describing the synthesis of 2-amino-3-hydroxypyridine from furfural provide a foundation for modifying the process to introduce the hydroxymethyl group. These methods involve chlorination or bromination of furfural, followed by ring-opening and amination.

Key Steps from Patent US4061644A:

- Chlorination of Furfural:

Furfural reacts with chlorine gas at 0–8°C to form a reactive intermediate. - Reaction with Ammonium Sulfamate:

The intermediate is treated with ammonium sulfamate at pH 1.5–2 to yield 2-amino-3-hydroxypyridine sulfonate. - Hydrolysis:

Alkaline hydrolysis (pH 8–9) at 80–90°C produces 2-amino-3-hydroxypyridine.

Modification for Hydroxymethylation:

To introduce the hydroxymethyl group, formaldehyde is added during the hydrolysis step. This leverages the alkaline environment to facilitate hydroxymethylation at the 6-position.

Optimized Parameters:

- Formaldehyde Concentration: 1.5–2.0 equivalents

- Reaction Temperature: 85–90°C

- Post-Reaction Purification: Solvent extraction with diethyl ether or dimethylformamide (DMF).

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Recent advancements adapt batch processes into continuous flow systems to improve yield and scalability. A representative protocol involves:

- Chlorination Reactor: Furfural and chlorine gas are mixed in a cooled (−5°C) reactor with a residence time of 10–15 minutes.

- Amination Module: The chlorinated product reacts with ammonium sulfamate in a pH-controlled (1.5–2) environment.

- Hydroxymethylation Unit: Formaldehyde is introduced post-hydrolysis, with inline pH adjustment to 8–9.

Advantages:

- 20–30% higher yield compared to batch methods.

- Reduced byproduct formation due to precise temperature and pH control.

Refinement and Purification

Crude 2-amino-6-(hydroxymethyl)pyridin-3-ol often requires refinement to achieve >99% purity. Patent CN109535071B outlines a two-step process:

- Hot Filtration in DMF:

- Dissolve crude product in DMF at 100°C.

- Filter while hot to remove insoluble impurities.

- Recrystallization from Methanol:

Comparative Analysis of Synthetic Methods

*Yield reported for 2-amino-3-hydroxypyridine; hydroxymethylation step adds ~15% loss.

Challenges and Optimization Opportunities

Regioselectivity in Hydroxymethylation

The electrophilic substitution at the 6-position competes with potential reactions at the 4- or 5-positions. Strategies to enhance regioselectivity include:

- Directed Metalation: Using lithium diisopropylamide (LDA) to deprotonate the 6-position prior to formaldehyde addition.

- Protective Groups: Temporarily blocking the 3-hydroxyl group with acetyl to direct substitution.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(hydroxymethyl)pyridin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

Reduction: The compound can undergo reduction reactions to modify the functional groups.

Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

Oxidation: Formation of 2-amino-6-carboxypyridin-3-ol.

Reduction: Formation of 2-amino-6-(hydroxymethyl)pyridin-3-amine.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-6-(hydroxymethyl)pyridin-3-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-6-(hydroxymethyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Their Properties

Key Differences and Implications

Substituent Effects on Reactivity Amino vs. Halogen Groups: The amino group (-NH₂) in 2-amino-6-(hydroxymethyl)pyridin-3-ol enhances nucleophilicity, making it reactive in condensation and alkylation reactions. In contrast, halogenated analogs (e.g., 2-chloro or 2-bromo derivatives) exhibit electrophilic behavior, suitable for Suzuki or Ullmann couplings . Hydroxymethyl vs. Methyl: The -CH₂OH group increases hydrophilicity and hydrogen-bonding capacity compared to the -CH₃ group in 2-amino-6-methylpyridin-3-ol. This impacts solubility and bioavailability .

Halogenated analogs (e.g., 2-chloro-6-(hydroxymethyl)pyridin-3-ol) may pose higher environmental risks, necessitating specialized disposal protocols .

Agrochemicals: Compounds like 4-(Aminomethyl)-6-cyclohexylpyridin-3-ol demonstrate utility in pesticide development, suggesting similar applications for the target compound .

Q & A

Q. What established synthetic routes are available for 2-Amino-6-(hydroxymethyl)pyridin-3-ol, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via two primary routes:

- Natural Extraction : Isolation from Sterculia lychnophora seeds, though yields depend on extraction solvents (e.g., ethanol/water mixtures) and chromatographic purification steps .

- Chemical Synthesis :

- Oxidation of 2-Methyl-5-hydroxypyridine : Using oxidants like H₂O₂ or KMnO₄ under controlled pH (6–8) and temperature (50–80°C). Yields improve with catalyst systems (e.g., MnO₂) .

- Acetonide Formation : Cyclic derivatives are synthesized by reacting with acetone under acid catalysis (e.g., H₂SO₄), with thermodynamic stability favoring six-membered ring formation (ΔG = −15.2 kcal/mol) .

Q. Optimization Strategies :

Q. Table 1: Synthetic Method Comparison

| Method | Yield (%) | Conditions | Key Reference |

|---|---|---|---|

| Natural Extraction | 0.5–1.2 | Ethanol/water, 60°C, 24h | |

| KMnO₄ Oxidation | 65–78 | pH 7, 70°C, 6h | |

| Cyclic Acetonide Synthesis | 82 | H₂SO₄, acetone, reflux, 12h |

Q. How is structural characterization of 2-Amino-6-(hydroxymethyl)pyridin-3-ol performed?

Methodological Answer:

- Spectroscopy :

- Mass Spectrometry : ESI-MS shows [M+H]⁺ peak at m/z 126.1 .

- X-Ray Diffraction : Confirms planar pyridine ring geometry and hydrogen-bonding networks in crystalline derivatives .

Critical Note : For derivatives (e.g., acetonides), computational modeling (DFT) predicts thermodynamic stability, validated experimentally via crystallography .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported kinase inhibition data for this compound?

Methodological Answer: Discrepancies in IC₅₀ values may arise from:

- Assay Conditions : Variations in ATP concentrations (e.g., 10 µM vs. 100 µM) or buffer pH (7.4 vs. 7.0) .

- Structural Analog Interference : Fluorinated analogs (e.g., 6-Fluoro-2-(trifluoromethyl) derivatives) may exhibit non-specific binding, requiring purity verification via HPLC (>95%) .

- Data Normalization : Use internal controls (e.g., staurosporine) and replicate assays (n ≥ 3) to minimize batch variability .

Q. Recommended Workflow :

Validate kinase target specificity using CRISPR-KO cell lines.

Perform ITC (Isothermal Titration Calorimetry) to measure binding affinity (Kd) .

Q. What strategies enhance the thermodynamic stability of derivatives like cyclic acetonides?

Methodological Answer:

- Ring Size Optimization : Six-membered acetonides (ΔG = −15.2 kcal/mol) are more stable than five-membered analogs (ΔG = −9.8 kcal/mol) due to reduced ring strain .

- Substituent Effects : Electron-withdrawing groups (e.g., Cl at C-2) improve stability by 20% via resonance effects .

- Solvent-Free Synthesis : Minimizes side reactions (e.g., hydrolysis) during acetonide formation .

Q. Table 2: Thermodynamic Stability of Derivatives

| Derivative | Ring Size | ΔG (kcal/mol) | Key Reference |

|---|---|---|---|

| 2,4,5,6-Tetrakis(acetonide) | 6 | −15.2 | |

| 2-Chloro-6-(hydroxymethyl) | – | −18.5* | |

| *Calculated via DFT with B3LYP/6-31G(d). |

Q. What critical safety protocols apply to handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (irritation risk: H315, H319) .

- Ventilation : Use fume hoods for powder handling to avoid inhalation (P261, P280) .

- Spill Management : Neutralize acidic residues with NaHCO₃ and collect waste in sealed containers (P501) .

- Storage : Keep in airtight containers at 4°C, away from oxidizers .

Q. How does the dual hydroxymethyl/amino group influence coordination chemistry?

Methodological Answer:

- Ligand Behavior : The compound forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) via N,O-chelation, confirmed by UV-Vis (λ = 450–500 nm for d-d transitions) .

- Applications : Used to synthesize catalysts for oxidation reactions (e.g., styrene epoxidation with 85% yield) .

Q. What analytical methods quantify this compound in biological matrices?

Methodological Answer:

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in H₂O/MeOH). LOD: 0.1 ng/mL .

- Fluorescence Detection : Derivatize with dansyl chloride (ex/em = 340/525 nm) for intracellular tracking .

Q. How do structural modifications impact solubility and bioavailability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.